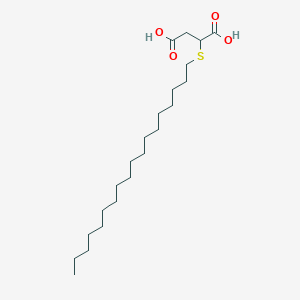
2-Octadecylsulfanylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octadecylsulfanylbutanedioic acid is an organic compound that belongs to the class of carboxylic acids It features a long alkyl chain (octadecyl group) attached to a sulfur atom, which is further connected to a butanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecylsulfanylbutanedioic acid typically involves the following steps:
Formation of Octadecylthiol: Octadecylthiol can be synthesized by the reaction of octadecyl bromide with thiourea, followed by hydrolysis.
Attachment to Butanedioic Acid: The octadecylthiol is then reacted with maleic anhydride under controlled conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Octadecylsulfanylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The alkyl chain can undergo substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Octadecylsulfanylbutanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential role in modifying biological membranes and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of 2-Octadecylsulfanylbutanedioic acid involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The sulfur atom can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Octadecylthiol: Similar in structure but lacks the butanedioic acid moiety.
Butanedioic acid: Lacks the long alkyl chain and sulfur atom.
Octadecanoic acid: Similar alkyl chain but lacks the sulfur atom and butanedioic acid moiety.
Uniqueness
2-Octadecylsulfanylbutanedioic acid is unique due to the combination of a long alkyl chain, a sulfur atom, and a butanedioic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
85927-34-0 |
|---|---|
Fórmula molecular |
C22H42O4S |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
2-octadecylsulfanylbutanedioic acid |
InChI |
InChI=1S/C22H42O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-20(22(25)26)19-21(23)24/h20H,2-19H2,1H3,(H,23,24)(H,25,26) |
Clave InChI |
SBPJFOAXWHLHNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


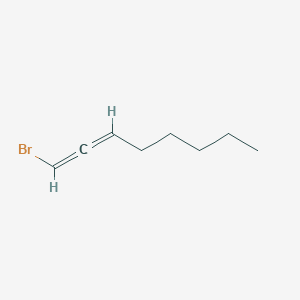
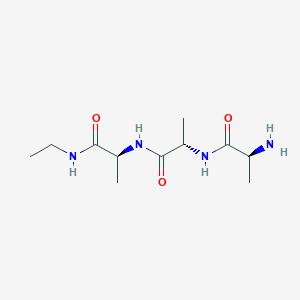

![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
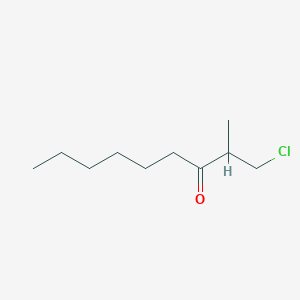
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)

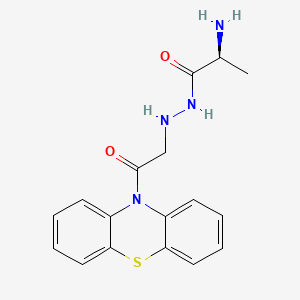

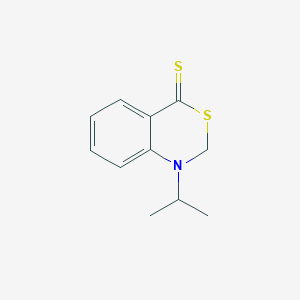
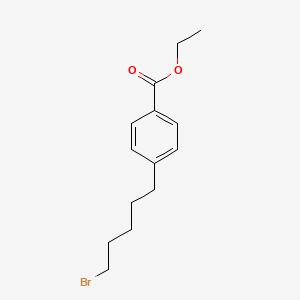
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)
